molecular formula C23H28N4O2S B305321 2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide

2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No. B305321
M. Wt: 424.6 g/mol
InChI Key: JVFBMCOUGAJGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide, also known as EMA401, is a novel drug candidate that has been extensively researched for its potential therapeutic applications. It is a small molecule inhibitor of the angiotensin II type 2 receptor (AT2R), which has been implicated in pain signaling pathways and inflammatory responses.

Mechanism of Action

The mechanism of action of 2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide involves inhibition of the AT2R, which is expressed in sensory neurons and has been implicated in pain signaling pathways. By blocking this receptor, 2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide reduces the activity of pain-sensing neurons and dampens the inflammatory response associated with chronic pain.
Biochemical and Physiological Effects:
2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to have a favorable safety profile and minimal side effects in clinical trials. It is metabolized primarily by the liver and excreted in the urine, with a half-life of approximately 10 hours. In preclinical studies, 2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to reduce hypersensitivity to mechanical and thermal stimuli, as well as reduce inflammation and oxidative stress in peripheral nerves.

Advantages and Limitations for Lab Experiments

The advantages of using 2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide in lab experiments include its high selectivity for the AT2R, its favorable safety profile, and its potential to reduce pain and inflammation in preclinical models. However, the limitations include the need for careful dosing and monitoring to avoid toxicity, as well as the potential for off-target effects on other receptors or pathways.

Future Directions

There are several potential future directions for research on 2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide, including:
1. Investigating its efficacy in other types of chronic pain, such as fibromyalgia or diabetic neuropathy.
2. Exploring its mechanism of action in greater detail, including its effects on downstream signaling pathways and gene expression.
3. Developing more targeted delivery methods, such as localized injections or transdermal patches, to improve efficacy and reduce side effects.
4. Investigating its potential for combination therapy with other pain medications or anti-inflammatory agents.
5. Conducting long-term safety studies to assess its potential for toxicity or other adverse effects.
Conclusion:
2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide is a promising drug candidate with potential therapeutic applications in chronic pain management. Its mechanism of action and favorable safety profile make it an attractive target for further research, and its efficacy in clinical trials suggests that it may be a valuable addition to the arsenal of pain medications available to patients. Further research is needed to fully understand its potential and limitations, and to develop more targeted delivery methods and combination therapies.

Synthesis Methods

The synthesis of 2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The process has been optimized to yield high purity and yield of the final product. The detailed synthesis method is beyond the scope of this paper, but it has been reported in several scientific publications.

Scientific Research Applications

2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of chronic pain management. It has been shown to have analgesic effects in preclinical models of neuropathic pain, and clinical trials have demonstrated its efficacy in reducing pain intensity and improving quality of life in patients with post-herpetic neuralgia and chemotherapy-induced peripheral neuropathy.

properties

Product Name

2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide

Molecular Formula

C23H28N4O2S

Molecular Weight

424.6 g/mol

IUPAC Name

2-[[4-ethyl-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C23H28N4O2S/c1-5-18-9-7-8-17(4)22(18)24-21(28)15-30-23-26-25-20(27(23)6-2)14-29-19-12-10-16(3)11-13-19/h7-13H,5-6,14-15H2,1-4H3,(H,24,28)

InChI Key

JVFBMCOUGAJGPD-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC)COC3=CC=C(C=C3)C)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC)COC3=CC=C(C=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.